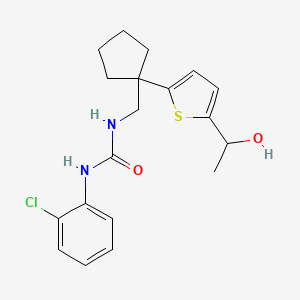
1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of similar urea compounds involves the corrosion inhibition of metals. A study by Bahrami and Hosseini (2012) explored the inhibition effect of urea derivatives on mild steel corrosion in hydrochloric acid solutions. They found that these compounds exhibit substantial efficiency as corrosion inhibitors, with their performance improving at higher concentrations and lower temperatures. The adsorption of inhibitors on the metal surface was confirmed through various techniques, suggesting the formation of a protective layer that reduces corrosion rates (Bahrami & Hosseini, 2012).
Antiacetylcholinesterase Activity
In pharmacology, certain urea derivatives have been investigated for their potential as antiacetylcholinesterase agents. Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, testing them for antiacetylcholinesterase activity. This research aimed to optimize the spacer length and chemical structure for enhanced activity. The study concluded that specific structural modifications could result in compounds with significant inhibitory activities, suggesting applications in treating diseases associated with acetylcholine deficiencies, such as Alzheimer's (Vidaluc et al., 1995).
Antimicrobial Applications
Another application area for urea derivatives includes antimicrobial treatments. Sires et al. (2007) focused on the electro-Fenton degradation of antimicrobials like triclosan and triclocarban. The study demonstrated the effectiveness of this approach in breaking down antimicrobial compounds, which could have implications for treating contaminated water or developing new antimicrobial strategies (Sirés et al., 2007).
Cancer Research
Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. This discovery points towards the potential use of urea derivatives in cancer treatment, specifically by inhibiting translation initiation, which is crucial for cancer cell growth and survival (Denoyelle et al., 2012).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-13(23)16-8-9-17(25-16)19(10-4-5-11-19)12-21-18(24)22-15-7-3-2-6-14(15)20/h2-3,6-9,13,23H,4-5,10-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQEOWTSMCNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2986896.png)
![6-[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986897.png)
![Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2986898.png)
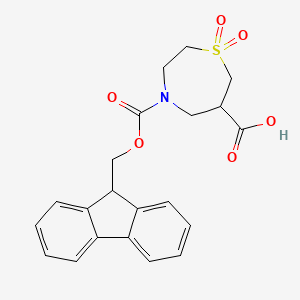

![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)
![Ethyl 3-[(2,5-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2986904.png)
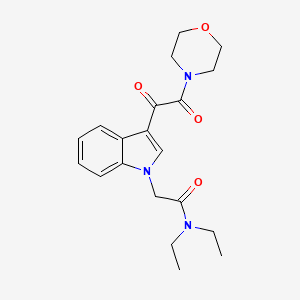
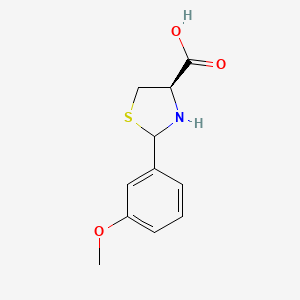
![5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2986907.png)
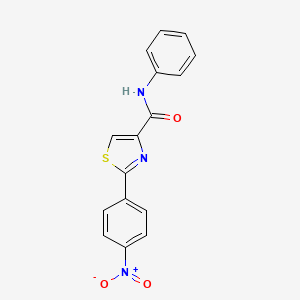
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2986909.png)
![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)
